2-Cycloocten-1-one, 2-fluoro-3-methyl-
Description
2-Cycloocten-1-one, 2-fluoro-3-methyl- is a fluorinated and methyl-substituted derivative of cyclooctenone, an eight-membered cyclic ketone. The parent compound, 2-cycloocten-1-one (CAS 1728-25-2), has a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol . The addition of a fluorine atom at position 2 and a methyl group at position 3 introduces steric and electronic modifications, likely altering reactivity, polarity, and biological interactions compared to unsubstituted cyclooctenone.
Properties
CAS No. |
101128-36-3 |
|---|---|
Molecular Formula |
C9H13FO |
Molecular Weight |
156.2 |
IUPAC Name |
2-fluoro-3-methylcyclooct-2-en-1-one |
InChI |
InChI=1S/C9H13FO/c1-7-5-3-2-4-6-8(11)9(7)10/h2-6H2,1H3 |
InChI Key |
FZXDBSBDOONIDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CCCCC1)F |
Synonyms |
2-Cycloocten-1-one, 2-fluoro-3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Cyclooctenone Derivatives
- 3-(3-Butynyl)-2-cycloocten-1-one (mentioned in ): Substituent: A butynyl group (alkynyl) at position 3. Impact: The alkynyl group increases hydrophobicity and may enhance participation in click chemistry or cycloaddition reactions.
Cyclopentenone Derivatives
- 2-Cyclopenten-1-one, 3-(acetyloxy)-2-fluoro- (CAS 172968-83-1): Substituents: Fluorine at position 2 and an acetyloxy group at position 3. Molecular Formula: C₇H₇FO₃ (MW: 158.13 g/mol) . Comparison: The smaller five-membered ring in cyclopentenones introduces higher ring strain, making them more reactive in conjugate additions compared to the eight-membered cyclooctenone. Fluorination in both compounds likely stabilizes the ketone via electron-withdrawing effects, but the acetyloxy group in the cyclopentenone derivative adds hydrolytic instability .
- 4-Hydroxy-3-methyl-2-cyclopenten-1-one (CAS 10288-24-1): Substituents: Hydroxyl and methyl groups. Molecular Formula: C₆H₈O₂ (MW: 112.13 g/mol) . Comparison: The hydroxyl group increases hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, the methyl group in 2-fluoro-3-methyl-cyclooctenone contributes to steric hindrance without significant polarity changes .
Physicochemical Properties
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